molecular formula C13H18ClN B8267650 N-(2-Chloro-6-methylbenzyl)cyclopentanamine

N-(2-Chloro-6-methylbenzyl)cyclopentanamine

Cat. No.: B8267650
M. Wt: 223.74 g/mol
InChI Key: IFHSAHRRELHJDJ-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-methylbenzyl)cyclopentanamine: is an organic compound with the molecular formula C13H18ClN. This compound is characterized by the presence of a cyclopentanamine group attached to a benzyl group substituted with chlorine and methyl groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-6-methylbenzyl)cyclopentanamine typically involves the reaction of 2-chloro-6-methylbenzyl chloride with cyclopentanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloro-6-methylbenzyl)cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Chloro-6-methylbenzyl)cyclopentanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-methylbenzyl)cyclopentanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: N-(2-Chloro-6-methylbenzyl)cyclopentanamine is unique due to the specific positioning of the chlorine and methyl groups on the benzyl ring, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[(2-chloro-6-methylphenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c1-10-5-4-8-13(14)12(10)9-15-11-6-2-3-7-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHSAHRRELHJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CNC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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